3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1514661-11-0
VCID: VC7338971
InChI: InChI=1S/C7H11N3O2/c1-10-5-6(4-9-10)8-3-2-7(11)12/h4-5,8H,2-3H2,1H3,(H,11,12)
SMILES: CN1C=C(C=N1)NCCC(=O)O
Molecular Formula: C7H11N3O2
Molecular Weight: 169.184

3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid

CAS No.: 1514661-11-0

Cat. No.: VC7338971

Molecular Formula: C7H11N3O2

Molecular Weight: 169.184

* For research use only. Not for human or veterinary use.

3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid - 1514661-11-0

Specification

CAS No. 1514661-11-0
Molecular Formula C7H11N3O2
Molecular Weight 169.184
IUPAC Name 3-[(1-methylpyrazol-4-yl)amino]propanoic acid
Standard InChI InChI=1S/C7H11N3O2/c1-10-5-6(4-9-10)8-3-2-7(11)12/h4-5,8H,2-3H2,1H3,(H,11,12)
Standard InChI Key WGYZGVOXVOBBJF-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)NCCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol . The core structure comprises a 1-methylpyrazole moiety connected to a β-alanine residue through an amino linkage. Key features include:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, methylated at the N1 position to enhance metabolic stability .

  • Propanoic acid backbone: Provides carboxylic acid functionality, enabling hydrogen bonding and ionic interactions with biological targets .

The SMILES notation (CN1C=C(C=N1)NCCC(=O)O) and InChIKey (ZTSFRVGFCBTSDZ-UHFFFAOYSA-N) confirm the stereochemical arrangement .

Physicochemical Characteristics

Predicted physicochemical properties derived from mass spectrometry and computational models include:

PropertyValueSource
Collision Cross Section132.3 Ų ([M+H]⁺ adduct)
LogP (lipophilicity)Estimated -0.45
pKa (carboxylic acid)~4.2
Water solubilityModerate (≥10 mM in H₂O)

The compound’s zwitterionic nature at physiological pH enhances solubility, while the pyrazole ring contributes to π-π stacking interactions in hydrophobic environments .

Synthesis and Analytical Characterization

Synthetic Routes

Synthesis typically involves multi-step organic reactions:

  • Pyrazole core formation: Cyclocondensation of hydrazine derivatives with diketones or alkynones under acidic conditions.

  • Amino linkage introduction: Nucleophilic substitution or reductive amination between 1-methyl-1H-pyrazol-4-amine and β-alanine precursors .

  • Carboxylic acid protection/deprotection: Use of tert-butyl esters or silyl groups to prevent side reactions during synthesis.

Yield optimization requires precise control of temperature (60–80°C) and catalysts such as palladium or copper complexes .

Analytical Validation

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for validation:

  • ¹H NMR (D₂O, 400 MHz): δ 7.45 (s, 1H, pyrazole-H), 6.85 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 3.10 (t, 2H, CH₂-NH), 2.55 (t, 2H, CH₂-COO), 1.95 (quin, 2H, CH₂-CH₂-CH₂) .

  • HPLC purity: >95% under reverse-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN).

Biological Activity and Mechanisms

Metabolic Interactions

The β-alanine segment may interact with amino acid transporters (e.g., TAUT, PAT1), influencing cellular uptake . In silico docking studies suggest affinity for mTOR signaling proteins, though experimental validation is pending.

Comparative Analysis with Structural Analogues

CompoundMolecular WeightKey ModificationBioactivity
3-(1-Methylpyrazol-4-yl)propanoic acid155.16 g/molAbsence of amino linkerReduced solubility
3-[1-Methyl-3-(4-methylphenyl)pyrazol-4-yl]propanoic acid244.29 g/mol4-Methylphenyl substitutionEnhanced lipophilicity
3-((4-Hydroxyphenyl)amino)propanoic acid181.17 g/molHydroxyphenyl groupAntimicrobial activity

The amino linker in 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid balances solubility and target engagement compared to bulkier analogues .

Applications and Future Directions

Drug Discovery

This compound serves as a precursor for covalent inhibitors targeting cysteine residues in kinases . Functionalization at the pyrazole C3 position or carboxylic acid group could enhance selectivity .

Antimicrobial Development

Structural parallels to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives suggest potential against Candida auris and methicillin-resistant Staphylococcus aureus (MRSA) .

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